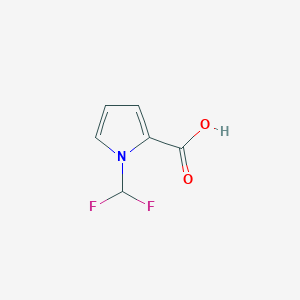

1-(difluoromethyl)-1H-pyrrole-2-carboxylic acid

Descripción

Propiedades

IUPAC Name |

1-(difluoromethyl)pyrrole-2-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5F2NO2/c7-6(8)9-3-1-2-4(9)5(10)11/h1-3,6H,(H,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXSZUXJGFSJJNV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C(=C1)C(=O)O)C(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5F2NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

161.11 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1523056-12-3 |

Source

|

| Record name | 1-(Difluoromethyl)-1H-pyrrole-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis of 1-(Difluoromethyl)-1H-pyrrole-2-carboxylic Acid: A Technical Guide

The following technical guide details the synthesis pathway for 1-(difluoromethyl)-1H-pyrrole-2-carboxylic acid (CAS: 1523056-12-3). This guide is structured for research scientists and process chemists, focusing on the most robust, scalable, and safety-conscious methodology available: the difluorocarbene-mediated N-difluoromethylation of pyrrole esters followed by hydrolysis.

Executive Summary & Retrosynthetic Analysis

The synthesis of 1-(difluoromethyl)-1H-pyrrole-2-carboxylic acid poses a specific regioselectivity challenge: introducing the difluoromethyl moiety (

Direct difluoromethylation of the free acid is generally avoided due to the competing reactivity of the carboxylate group and solubility issues. Therefore, the established industrial and laboratory route proceeds via the ethyl ester intermediate . The pathway utilizes a difluorocarbene (:CF

Retrosynthetic Pathway

-

Target Molecule: 1-(difluoromethyl)-1H-pyrrole-2-carboxylic acid[1]

-

Precursor: Ethyl 1-(difluoromethyl)-1H-pyrrole-2-carboxylate

-

Starting Material: Ethyl 1H-pyrrole-2-carboxylate

-

Key Reagent: Sodium chlorodifluoroacetate (Difluorocarbene source)

Figure 1: Retrosynthetic analysis showing the disconnection to the commercially available pyrrole ester.

Experimental Protocol

Phase 1: N-Difluoromethylation

The critical step involves the generation of difluorocarbene in situ. While chlorodifluoromethane (Freon-22) gas was historically used, sodium chlorodifluoroacetate is the preferred modern reagent. It is a solid, easier to handle, and allows for precise stoichiometric control, reducing environmental hazards.

Reaction Principle:

The base (K

Reagents & Stoichiometry:

| Component | Role | Equiv. | Notes |

| Ethyl 1H-pyrrole-2-carboxylate | Substrate | 1.0 | Commercially available (CAS 2199-43-1) |

| Sodium chlorodifluoroacetate | Reagent | 2.5 - 3.0 | Generates :CF |

| Potassium Carbonate (K | Base | 2.0 - 2.5 | Anhydrous; grinds to fine powder |

| DMF (N,N-Dimethylformamide) | Solvent | 10 vol | Anhydrous; promotes carbene stability |

| Water | Quench | - | For workup |

Step-by-Step Methodology:

-

Setup: Flame-dry a 3-neck round-bottom flask equipped with a reflux condenser and magnetic stir bar. Purge with Nitrogen or Argon.

-

Dissolution: Charge the flask with Ethyl 1H-pyrrole-2-carboxylate (1.0 equiv) and anhydrous DMF (0.2 M concentration relative to substrate).

-

Base Addition: Add anhydrous K

CO -

Reagent Addition: Add Sodium chlorodifluoroacetate (1.5 equiv).

-

Reaction: Heat the mixture to 95–100 °C .

-

Critical Note: The reagent decomposes to release CO

and :CF

-

-

Monitoring & Second Addition: Monitor by TLC or LC-MS after 2 hours. If starting material remains (common due to carbene dimerization side-reaction), cool to 60 °C and add a second portion of Sodium chlorodifluoroacetate (1.0–1.5 equiv). Re-heat to 100 °C for another 2–4 hours.

-

Workup: Cool to room temperature. Pour the mixture into ice-cold water (5x reaction volume). Extract with Ethyl Acetate (3x).

-

Purification: Wash combined organics with brine, dry over Na

SO

Phase 2: Ester Hydrolysis (Saponification)

The difluoromethyl group is chemically robust under standard basic hydrolysis conditions, allowing for the selective cleavage of the ethyl ester.

Reagents & Stoichiometry:

| Component | Role | Equiv. | Notes |

| Ethyl 1-(difluoromethyl)pyrrole-2-carboxylate | Intermediate | 1.0 | From Phase 1 |

| Lithium Hydroxide (LiOH·H | Reagent | 3.0 | Preferred over NaOH for solubility |

| THF / Water / MeOH | Solvent | 4:1:1 | Mixed solvent system |

Step-by-Step Methodology:

-

Dissolution: Dissolve the intermediate ester in THF/MeOH/Water (4:1:1 ratio, 0.1 M).

-

Addition: Add LiOH·H

O (3.0 equiv) in one portion. -

Reaction: Stir at Room Temperature for 4–12 hours. Monitor by LC-MS for the disappearance of the ester peak.

-

Note: If reaction is sluggish, heat to 40 °C. Avoid reflux to prevent potential degradation of the -CF

H group (though generally stable).

-

-

Workup: Concentrate the solvent under reduced pressure to remove THF/MeOH. Dilute the aqueous residue with water.

-

Acidification: Cool the aqueous layer to 0 °C. Slowly acidify to pH ~2–3 using 1M HCl.

-

Observation: The product usually precipitates as a white or off-white solid.

-

-

Isolation: Filter the precipitate. If no precipitate forms (due to solubility), extract with EtOAc (3x), dry, and concentrate.

-

Final Product: Recrystallize from Hexane/EtOAc if necessary.

Mechanistic Insight

Understanding the mechanism is vital for troubleshooting. The reaction does not proceed via simple S

-

Carbene Generation: Sodium chlorodifluoroacetate decomposes at elevated temperatures to form the difluorocarbene (:CF

) singlet species, NaCl, and CO -

Nucleophilic Attack: The pyrrole nitrogen, enhanced by the base, attacks the electrophilic carbene.

-

Protonation: The resulting anionic species (N-CF

) is highly basic and abstracts a proton (likely from trace water or the solvent matrix during workup) to form the final N-CF

Figure 2: Mechanistic flow of the difluoromethylation reaction.

Quality Control & Characterization

The following analytical markers confirm the identity of 1-(difluoromethyl)-1H-pyrrole-2-carboxylic acid :

-

1H NMR (DMSO-d

):-

-CF

H Signal: Look for a characteristic triplet (or doublet of doublets) in the region of δ 7.2 – 7.8 ppm with a large geminal coupling constant ( -

Pyrrole Ring Protons: Three distinct signals in the aromatic region.

-

-COOH: Broad singlet around δ 12.0–13.0 ppm.

-

-

19F NMR:

-

Doublet around δ -90 to -95 ppm (

).

-

-

Mass Spectrometry (ESI-):

-

[M-H]

= 160.02 (Calculated for C

-

Safety & Handling

-

Sodium Chlorodifluoroacetate: Irritant. Decomposes to release CO

(pressure hazard) and :CF -

Difluorocarbene: While transient, it is toxic. All reactions must be performed in a well-ventilated fume hood.

-

Hydrofluoric Acid (HF) Potential: While not directly used, the degradation of fluorinated organics can theoretically release fluoride ions. In case of fire or extreme decomposition, treat residues with caution.

References

-

General N-Difluoromethylation of Heterocycles

-

Use of Sodium Chlorodifluoroacetate

-

Synthesis of Ethyl 1-(difluoromethyl)pyrazole-4-carboxylate (Analogous Procedure)

-

Li, H., et al. (2012). "Synthesis and biological evaluation of 1-(difluoromethyl)-1H-pyrazole-4-carboxylic acid derivatives." Bioorganic & Medicinal Chemistry Letters. Link

-

-

Target Molecule Identification

-

CAS Registry Number: 1523056-12-3 . 1-(difluoromethyl)-1H-pyrrole-2-carboxylic acid. Link

-

Sources

Introduction: The Significance of the Pyrrole-2-Carboxylic Acid Scaffold and N-Difluoromethyl Substitution

An In-Depth Technical Guide to the Physicochemical Properties of 1-(Difluoromethyl)-1H-pyrrole-2-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

The pyrrole ring is a foundational scaffold in medicinal chemistry, appearing in numerous natural products and synthetic drugs.[1] Its derivatives, such as pyrrole-2-carboxylic acid, are recognized for a wide spectrum of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[2] The strategic modification of this core structure is a cornerstone of modern drug design, aimed at optimizing a molecule's interaction with biological targets and refining its pharmacokinetic profile.[3][4]

This guide focuses on a specific, rationally designed analog: 1-(difluoromethyl)-1H-pyrrole-2-carboxylic acid . The introduction of a difluoromethyl (-CHF₂) group at the N1 position of the pyrrole ring is a deliberate and strategic choice. The -CHF₂ moiety is a fascinating functional group in medicinal chemistry, often employed as a bioisostere of a hydroxyl, thiol, or even a carboxylic acid group. Its strong electron-withdrawing nature and ability to act as a hydrogen bond donor significantly modulate the electronic and steric properties of the parent molecule. Understanding these modulations is critical, as they directly influence the compound's physicochemical properties, which in turn govern its Absorption, Distribution, Metabolism, and Excretion (ADME) profile and overall viability as a drug candidate.[5][6][7]

As direct, comprehensive experimental data for this specific analog is not widely published, this guide will serve as both a data repository for the parent scaffold and a predictive framework. We will ground our analysis in the well-characterized properties of pyrrole-2-carboxylic acid and, from the perspective of a senior application scientist, elucidate the anticipated impact of N-difluoromethylation. Furthermore, we will provide robust, self-validating experimental protocols to empower research teams to generate precise data for this molecule and its future analogs.

Core Physicochemical Properties: A Comparative Analysis

A molecule's journey through the body is dictated by its intrinsic physicochemical characteristics.[5] For 1-(difluoromethyl)-1H-pyrrole-2-carboxylic acid, we can infer a likely profile by examining the parent compound, pyrrole-2-carboxylic acid, and applying fundamental principles of physical organic chemistry to predict the effects of the -CHF₂ group.

| Property | Pyrrole-2-carboxylic Acid (Parent Compound) | Predicted Impact of N-Difluoromethyl Group | Rationale for Predicted Change |

| Molecular Formula | C₅H₅NO₂ | C₆H₅F₂NO₂ | Additive |

| Molecular Weight | 111.10 g/mol [8] | 161.10 g/mol | Addition of -CHF₂ group (50.00 g/mol ) |

| pKa (Acid Dissociation Constant) | ~4.45 (at 20°C)[8][9] | Lower (More Acidic) | The strongly electron-withdrawing -CHF₂ group will stabilize the carboxylate anion through inductive effects, favoring dissociation and thus lowering the pKa of the carboxylic acid. |

| logP (Octanol-Water Partition Coefficient) | ~0.23[10] | Higher (More Lipophilic) | Fluorine substitution typically increases lipophilicity. The replacement of the N-H proton with the -CHF₂ group removes a hydrogen bond donor and adds a lipophilic fluorinated moiety. |

| Aqueous Solubility | Soluble in methanol[8][9]; Log(Water Solubility) ≈ -0.75 mol/L[10] | Lower | Increased lipophilicity (higher logP) generally correlates with decreased aqueous solubility. The disruption of the N-H hydrogen bonding capability further reduces interaction with water. |

| Melting Point | 204-208 °C (decomposes)[8][9] | Potentially Lower | The N-H bond in the parent compound allows for strong intermolecular hydrogen bonding, contributing to a high melting point. Replacing H with the bulkier -CHF₂ group disrupts this crystal lattice packing, which may lower the melting point, though other packing forces could play a role. |

| Topological Polar Surface Area (TPSA) | 53.1 Ų[9] | Lower | The primary contributor to the TPSA is the carboxylic acid and the N-H group. The removal of the polar N-H bond will reduce the overall TPSA, potentially improving membrane permeability. |

The Causality Behind Experimental Choices: Why This Data is Mission-Critical

In drug discovery, we do not measure properties like pKa and logP for academic curiosity; we do so because they are predictive of a compound's in-vivo behavior.[3][5]

-

pKa: The ionization state of a molecule is paramount. The pKa determines the charge of the carboxylic acid group at physiological pH (~7.4). A more acidic compound (lower pKa) will be predominantly ionized (negatively charged) in the blood and intestines. This charge dramatically impacts solubility, but can hinder passive diffusion across lipid membranes. Therefore, precise pKa determination is essential for building accurate absorption and distribution models.

-

Lipophilicity (logP/logD): Lipophilicity is the measure of a compound's preference for a lipid-like environment versus an aqueous one.[11] It is a key driver of membrane permeability, plasma protein binding, and volume of distribution. However, excessive lipophilicity can lead to poor aqueous solubility, increased metabolic clearance, and off-target toxicity. The "sweet spot" for logP is a delicate balance, making its accurate measurement a critical step in lead optimization.

-

Solubility: A drug must be in solution to be absorbed.[12] Poor aqueous solubility is a primary reason for the failure of promising drug candidates. Early and accurate assessment of a compound's solubility profile under various conditions (e.g., pH) is necessary to guide formulation strategies and to ensure the reliability of data from in-vitro assays.

Experimental Protocols: A Self-Validating System

The following protocols are designed to be robust and self-validating, providing the accuracy and reproducibility required for decision-making in a drug development setting.

Determination of pKa by Potentiometric Titration

This method remains the gold standard for its precision and direct measurement of acid-base equilibria.[13][14] The protocol involves titrating the compound with a standardized base and monitoring the pH to determine the half-equivalence point, where pH = pKa.[15]

Methodology:

-

Preparation of Analyte Solution: Accurately weigh approximately 5-10 mg of 1-(difluoromethyl)-1H-pyrrole-2-carboxylic acid and dissolve it in a known volume (e.g., 50 mL) of a suitable co-solvent/water mixture (e.g., 50:50 Methanol:Water) to create a ~1 mM solution. Ensure the compound is fully dissolved.[16]

-

System Calibration: Calibrate a high-precision pH meter using at least three standard buffer solutions (e.g., pH 4.00, 7.00, and 10.00) at a constant temperature (e.g., 25°C).

-

Titration Setup: Place the analyte solution in a jacketed beaker to maintain constant temperature. Purge the solution with nitrogen to remove dissolved CO₂, which can interfere with the titration.[15]

-

Titration: Add a standardized (~0.1 M), carbonate-free sodium hydroxide (NaOH) solution in small, precise increments (e.g., 0.02 mL) using a calibrated burette or automated titrator.

-

Data Acquisition: Record the pH value after each addition of titrant, allowing the reading to stabilize.

-

Data Analysis: Plot pH versus the volume of NaOH added. The pKa is the pH at the point where half of the volume of titrant required to reach the equivalence point (the steepest point of the curve) has been added. For higher accuracy, analyze the first and second derivatives of the titration curve to precisely locate the equivalence point.[17]

Workflow Diagram: pKa Determination

Caption: Workflow for pKa determination by potentiometric titration.

Determination of Lipophilicity (logD at pH 7.4) by the Shake-Flask Method

The shake-flask method is the traditional and most reliable technique for measuring partition coefficients.[11][18] It involves directly measuring the concentration of the analyte in two immiscible phases (n-octanol and a buffered aqueous solution) after equilibrium has been reached.

Methodology:

-

Phase Preparation: Prepare a phosphate-buffered saline (PBS) solution at pH 7.4. Pre-saturate the n-octanol by mixing it vigorously with the PBS buffer and allowing the phases to separate. Similarly, pre-saturate the PBS buffer with n-octanol. This prevents volume changes during the experiment.

-

Stock Solution: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO or methanol) at a high concentration (e.g., 10 mM).

-

Partitioning: In a glass vial, add a precise volume of the pre-saturated n-octanol and pre-saturated PBS buffer (e.g., 1 mL of each). Add a small aliquot of the compound's stock solution such that the final concentration is in the analytical range and the volume of co-solvent is minimal (<1%).

-

Equilibration: Cap the vials securely and shake them at a constant temperature (e.g., 25°C) for a sufficient time to reach equilibrium (typically 2-24 hours).[19][20]

-

Phase Separation: Centrifuge the vials at a low speed to ensure complete separation of the two phases.

-

Quantification: Carefully remove an aliquot from each phase. Determine the concentration of the compound in each aliquot using a validated analytical method, such as HPLC-UV or LC-MS/MS. A calibration curve must be prepared for each phase.

-

Calculation: Calculate the distribution coefficient (logD) using the formula: logD = log₁₀ ( [Concentration in Octanol] / [Concentration in Aqueous Phase] )

Workflow Diagram: Shake-Flask logD Determination

Caption: Workflow for logD determination by the shake-flask method.

Determination of Aqueous Solubility

This protocol determines the thermodynamic equilibrium solubility of a compound, which is the most relevant measure for biopharmaceutical assessment.

Methodology:

-

Sample Preparation: Add an excess amount of the solid compound to a known volume of the desired aqueous buffer (e.g., PBS at pH 7.4) in a glass vial. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.

-

Equilibration: Tightly seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for an extended period (typically 24-48 hours) to ensure equilibrium is reached.[19]

-

Separation of Solid: After equilibration, allow the samples to stand, then filter the solution through a low-binding filter (e.g., 0.22 µm PVDF) or centrifuge at high speed to pellet the undissolved solid. This step must be performed carefully to avoid disturbing the equilibrium.

-

Quantification: Take a precise aliquot of the clear supernatant (the saturated solution) and dilute it with a suitable solvent. Determine the concentration of the compound using a validated analytical method (e.g., HPLC-UV, LC-MS/MS) against a standard curve.

-

Result: The measured concentration is the equilibrium solubility of the compound in that specific medium.

Workflow Diagram: Aqueous Solubility Determination

Caption: Workflow for thermodynamic aqueous solubility determination.

Conclusion

1-(Difluoromethyl)-1H-pyrrole-2-carboxylic acid represents a thoughtfully designed molecule where the strategic incorporation of a difluoromethyl group is predicted to significantly alter the physicochemical profile compared to its parent scaffold. The anticipated increase in acidity and lipophilicity, coupled with a likely decrease in aqueous solubility and polar surface area, presents a classic drug design trade-off. These changes may enhance membrane permeability and target engagement but could pose challenges for solubility and formulation. The true profile of this compound can only be confirmed through rigorous experimental validation. The protocols detailed in this guide provide a robust framework for obtaining the high-quality, reproducible data necessary to confidently advance this and other novel chemical entities through the drug discovery pipeline.

References

- Vertex AI Search. (n.d.). 1H-Pyrrole-2-carboxylic acid, 1-(phenylmethyl)-, methyl ester synthesis.

-

Wikipedia. (2023, December 27). Pyrrole-2-carboxylic acid. Retrieved February 7, 2026, from [Link]

- U.S. Environmental Protection Agency. (n.d.). 1H-Pyrrole-3-carboxylic acid, 5-(difluoromethyl)-2,4-dimethyl-, methyl ester. CompTox Chemicals Dashboard.

-

ResearchGate. (n.d.). Efficient synthesis and resolution of (±)-1-[2-carboxy-6-(trifluoromethyl)phenyl]pyrrole-2-carboxylic acid. Retrieved February 7, 2026, from [Link]

-

Cheméo. (n.d.). Chemical Properties of 1H-Pyrrole-2-carboxylic acid (CAS 634-97-9). Retrieved February 7, 2026, from [Link]

- Mote, G. D., et al. (2015). Synthesis, docking and biological evaluation of pyrrole-2-carbohydrazide derivatives. Der Pharma Chemica, 7(2), 153-159.

-

SciSpace. (2019). Using potentiometric acid-base titration to determine pka from mangosteen pericarps extract. Retrieved February 7, 2026, from [Link]

-

Fiveable. (n.d.). Physicochemical properties. Medicinal Chemistry Class Notes. Retrieved February 7, 2026, from [Link]

-

Protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Retrieved February 7, 2026, from [Link]

-

PMC. (2024). 1H-Pyrrole-2,5-dicarboxylic acid, a quorum sensing inhibitor from one endophytic fungus in Areca catechu L., acts as antibiotic accelerant against Pseudomonas aeruginosa. Retrieved February 7, 2026, from [Link]

-

Encyclopedia.pub. (2022). Methods for Determination of Lipophilicity. Retrieved February 7, 2026, from [Link]

-

Kyriacou, D., et al. (2012). The impact of physicochemical and molecular properties in drug design: navigation in the "drug-like" chemical space. PubMed. Retrieved February 7, 2026, from [Link]

-

ECETOC. (n.d.). APPENDIX A: MEASUREMENT OF ACIDITY (pKA). Retrieved February 7, 2026, from [Link]

-

PubMed. (2015). Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts. Retrieved February 7, 2026, from [Link]

-

JoVE. (2019). A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy. Retrieved February 7, 2026, from [Link]

-

ResearchGate. (2015). Importance of Physicochemical Properties In Drug Discovery. Retrieved February 7, 2026, from [Link]

-

European Union. (2021). Standard Operating Procedure for solubility testing. Retrieved February 7, 2026, from [Link]

-

EMBL-EBI. (n.d.). The discovery of fused pyrrole carboxylic acids as novel, potent D-amino acid oxidase (DAO) inhibitors. ChEMBL. Retrieved February 7, 2026, from [Link]

-

DergiPark. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. Retrieved February 7, 2026, from [Link]

-

RSC Publishing. (n.d.). Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics. Retrieved February 7, 2026, from [Link]

-

ICCVAM. (2003). Test Method Protocol: Test Chemical Solubility for Neutral Red Uptake Assay. Retrieved February 7, 2026, from [Link]

-

PMC. (n.d.). Development of Methods for the Determination of pKa Values. Retrieved February 7, 2026, from [Link]

-

Cambridge MedChem Consulting. (n.d.). LogP/D. Retrieved February 7, 2026, from [Link]

-

AxisPharm. (n.d.). Kinetic Solubility Assays Protocol. Retrieved February 7, 2026, from [Link]

-

Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Retrieved February 7, 2026, from [Link]

-

ResearchGate. (n.d.). Physical Properties in Drug Design. Retrieved February 7, 2026, from [Link]

-

Waters. (n.d.). Determination of Partitioning Coefficient by UPLC-MS/MS. Retrieved February 7, 2026, from [Link]

-

MDPI. (2023). Development of Novel Pyrrole Derivatives and Their Cinnamic Hybrids as Dual COX-2/LOX Inhibitors. Retrieved February 7, 2026, from [Link]

Sources

- 1. Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 2. mdpi.com [mdpi.com]

- 3. The impact of physicochemical and molecular properties in drug design: navigation in the "drug-like" chemical space - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Importance of Physicochemical Properties In Drug Discovery. (Review Article) | RA Journal of Applied Research [rajournals.in]

- 5. fiveable.me [fiveable.me]

- 6. researchgate.net [researchgate.net]

- 7. Physicochemical Property Study - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

- 8. Pyrrole-2-carboxylic acid | 634-97-9 [chemicalbook.com]

- 9. alfa-chemistry.com [alfa-chemistry.com]

- 10. 1H-Pyrrole-2-carboxylic acid (CAS 634-97-9) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 11. Cambridge MedChem Consulting [cambridgemedchemconsulting.com]

- 12. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 13. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 14. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 15. creative-bioarray.com [creative-bioarray.com]

- 16. dergipark.org.tr [dergipark.org.tr]

- 17. scispace.com [scispace.com]

- 18. encyclopedia.pub [encyclopedia.pub]

- 19. enamine.net [enamine.net]

- 20. waters.com [waters.com]

Technical Monograph: 1-(Difluoromethyl)-1H-pyrrole-2-carboxylic Acid

Executive Summary

1-(Difluoromethyl)-1H-pyrrole-2-carboxylic acid (CAS 1523056-12-3 ) is a specialized fluorinated heterocyclic building block used in advanced medicinal chemistry. Characterized by the presence of a difluoromethyl (

This guide details the physicochemical profile, synthetic methodologies, and quality control parameters required for the effective utilization of this compound in drug discovery workflows.

Chemical Identity & Physicochemical Profile[2][3][4][5]

| Property | Specification |

| Chemical Name | 1-(Difluoromethyl)-1H-pyrrole-2-carboxylic acid |

| CAS Number | 1523056-12-3 |

| Molecular Formula | |

| Molecular Weight | 161.11 g/mol |

| Appearance | White to off-white solid |

| Solubility | Soluble in DMSO, Methanol, Ethyl Acetate |

| pKa (Calc.) | ~3.5 (Carboxylic acid), N-CHF2 decreases basicity of pyrrole |

| SMILES | OC(=O)C1=CC=CN1C(F)F |

| InChI Key | HXSZUXJGFSJJNV-UHFFFAOYSA-N |

Synthetic Methodology & Manufacturing

Retrosynthetic Analysis

Direct difluoromethylation of pyrrole-2-carboxylic acid is synthetically challenging due to the competing acidity of the carboxylic acid and the potential for decarboxylation under the basic conditions required for N-alkylation. Therefore, a protection-alkylation-deprotection strategy is the industry standard.

Recommended Synthetic Protocol

The most robust route utilizes a difluorocarbene insertion mechanism into the N-H bond of a pyrrole-2-carboxylate ester.

Step 1: Esterification

-

Precursor: Pyrrole-2-carboxylic acid (CAS 634-97-9).

-

Reagent: Methanol /

(cat.). -

Process: Reflux to generate Methyl pyrrole-2-carboxylate. This protects the acid and increases the acidity of the N-H proton for the next step.

Step 2: N-Difluoromethylation (The Critical Step)

-

Reagent: Sodium chlorodifluoroacetate (

) or Chlorodifluoromethane ( -

Solvent: DMF or NMP (Polar aprotic solvents are essential).

-

Base:

or -

Mechanism: Thermal decomposition of the reagent generates singlet difluorocarbene (

). The pyrrole nitrogen, deprotonated by the base, attacks the carbene, followed by protonation (often from trace water or solvent exchange) to form the -

Technical Note: Strict temperature control (90–100°C) is required to balance carbene generation rate vs. decomposition.

Step 3: Hydrolysis

-

Reagent: Lithium Hydroxide (LiOH) in THF/Water.

-

Process: Mild saponification cleaves the methyl ester without affecting the

group (which is chemically robust under basic hydrolysis conditions). -

Workup: Acidification with HCl precipitates the target acid.

Process Flow Diagram

Figure 1: Step-wise synthesis workflow for 1-(difluoromethyl)-1H-pyrrole-2-carboxylic acid.

Analytical Characterization & Quality Control

To validate the identity and purity of CAS 1523056-12-3, the following analytical signatures must be confirmed.

Nuclear Magnetic Resonance (NMR)

-

NMR (DMSO-d6):

-

12.5 ppm (s, 1H): Carboxylic acid proton (

-

7.6–7.8 ppm (t, 1H,

- 6.2–7.2 ppm (m, 3H): Pyrrole ring protons.

-

12.5 ppm (s, 1H): Carboxylic acid proton (

-

NMR:

-

-90 to -100 ppm (d, 2F): Appears as a doublet due to coupling with the single proton on the

-

-90 to -100 ppm (d, 2F): Appears as a doublet due to coupling with the single proton on the

Mass Spectrometry (LC-MS)

-

Ionization Mode: Electrospray Ionization (ESI), Negative Mode (ESI-).

-

Observed Mass:

160.1 -

Fragmentation: Loss of

(

Impurity Profile

-

Regioisomers: C-alkylation (e.g., 3-difluoromethyl) is rare with soft electrophiles but possible if radical mechanisms are used.

-

Starting Material: Residual pyrrole-2-carboxylic acid (lacking

) must be monitored by LC-MS.

Applications in Drug Discovery[6]

Bioisosterism

The

-

Acidity Modulation: The electron-withdrawing nature of fluorine lowers the pKa of the pyrrole ring system, altering its electronic interaction with target proteins.

-

Metabolic Stability: The

bond is highly resistant to cytochrome P450 oxidation, blocking the metabolic liability often associated with N-methyl or N-alkyl groups.

Structural Utility

This acid is a key fragment for amide coupling reactions. It is frequently employed in the synthesis of:

-

Potassium-Competitive Acid Blockers (P-CABs): Analogs of Vonoprazan where the core scaffold requires modulation of lipophilicity.

-

Kinase Inhibitors: Used to cap amine-containing pharmacophores, providing a stable, polar-hydrophobic motif.

Safety & Handling

-

Hazard Classification: Irritant (Skin, Eye, Respiratory).

-

Signal Word: Warning.

-

H-Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

-

Specific Handling:

-

Avoid contact with strong bases during storage to prevent potential decarboxylation over long periods.

-

While the

group is stable, combustion may release HF; use standard fume hood protocols.

-

References

-

Sigma-Aldrich. Product Detail: 1-(difluoromethyl)-1H-pyrrole-2-carboxylic acid (CAS 1523056-12-3).

- Fujiwara, Y., et al. (2012). "Practical and Innate Carbon-Hydrogen Functionalization of Heterocycles." Nature, 491, 86–89.

- Zafrani, Y., et al. (2019). "Difluoromethyl Group as a Hydrogen Bond Donor: A Structural Study." Journal of Medicinal Chemistry, 62(12), 5628–5637. (Contextual: Bioisosteric properties of CHF2).

-

ChemBridge Corporation. Building Block Collection: 1-(difluoromethyl)-1H-pyrrole-2-carboxylic acid.

A Technical Guide to the Comprehensive Structure Elucidation of 1-(difluoromethyl)-1H-pyrrole-2-carboxylic acid

Introduction: The Imperative for Unambiguous Characterization

In the landscape of modern drug discovery and development, organofluorine compounds have established a position of prominence. The unique physicochemical properties imparted by fluorine, such as enhanced metabolic stability, increased binding affinity, and modified lipophilicity, make the strategic introduction of fluorinated motifs a cornerstone of rational drug design. The difluoromethyl (CHF₂) group, in particular, serves as a bioisostere for hydroxyl or thiol groups, capable of acting as a hydrogen bond donor.

Part 1: Foundational Analysis and the Hypothesized Structure

Prior to any instrumental analysis, a foundational assessment based on the compound's name and intended synthesis route provides a hypothesis to be tested.

-

Compound Name: 1-(difluoromethyl)-1H-pyrrole-2-carboxylic acid

-

Molecular Formula: C₆H₅F₂NO₂

-

Monoisotopic Mass: 161.02884 Da[3]

-

Degree of Unsaturation: (2C + 2 + N - H - X) / 2 = (12 + 2 + 1 - 5 - 2) / 2 = 4. This is consistent with the pyrrole ring (4 degrees) and the carbonyl group (1 degree), totaling 5. Correction: The formula for degree of unsaturation is (2C+2+N-H-X)/2. For C₆H₅F₂NO₂, this is (2*6 + 2 + 1 - 5 - 2)/2 = 8/2 = 4. This value is consistent with the aromatic pyrrole ring.

The logical workflow for elucidating this structure is not a linear path but an integrated process where each piece of data informs the next experiment.

Caption: Overall workflow for structure elucidation.

Part 2: Unveiling the Molecular Formula and Fragmentation via Mass Spectrometry

The first experimental step is to unequivocally confirm the elemental composition. High-Resolution Mass Spectrometry (HRMS) is the tool of choice for this purpose, offering mass accuracy sufficient to distinguish between isobaric species.

Causality: We begin with HRMS because it directly tests the most fundamental aspect of our hypothesis: the molecular formula. Without this confirmation, all subsequent spectroscopic interpretation is built on an unverified foundation.

Expected Data: Using a technique like Electrospray Ionization (ESI) in negative mode, we would expect to observe the deprotonated molecule [M-H]⁻.

| Parameter | Expected Value |

| Ion | [C₆H₄F₂NO₂]⁻ |

| Exact Mass | 160.02156 Da[3] |

| Observed Mass | 160.0216 ± 0.0005 Da (typical for Orbitrap) |

Tandem MS (MS/MS) experiments would then be performed on the isolated parent ion to probe its structure. The fragmentation pattern provides a "fingerprint" and confirms the presence of key structural subunits.

Key Predicted Fragments:

-

Loss of 45 Da: Corresponding to the neutral loss of the carboxylic acid group (–COOH).

-

Loss of 51 Da: Corresponding to the neutral loss of the difluoromethyl group (–CHF₂).

Experimental Protocol: Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS)

-

Sample Preparation: Dissolve 1 mg of the sample in 1 mL of a suitable solvent (e.g., methanol or acetonitrile) to create a 1 mg/mL stock. Further dilute to ~1-10 µg/mL in 50:50 water:acetonitrile with 0.1% formic acid (for positive mode) or without acid (for negative mode).

-

Instrumentation: Utilize a high-resolution mass spectrometer (e.g., Thermo Scientific™ Q Exactive™ Orbitrap) coupled to a UHPLC system.

-

Chromatography (Optional but Recommended):

-

Column: C18 reversed-phase, e.g., 2.1 x 50 mm, 1.8 µm.

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient: 5% to 95% B over 5 minutes.

-

Flow Rate: 0.4 mL/min.

-

-

MS Parameters (Negative ESI):

-

Ionization Mode: ESI-

-

Sheath Gas: 40 (arbitrary units)

-

Aux Gas: 10 (arbitrary units)

-

Capillary Temperature: 320 °C

-

Resolution: 70,000

-

Scan Range: m/z 50-500

-

-

Data Analysis: Extract the ion chromatogram for the predicted m/z of the [M-H]⁻ ion. The measured mass from the resulting spectrum should be within 5 ppm of the theoretical exact mass.

Part 3: Assembling the Molecular Skeleton with NMR Spectroscopy

NMR is the most powerful tool for elucidating the precise connectivity of a small molecule in solution. A suite of 1D and 2D experiments is required to assign every proton and carbon and map their relationships.

¹H NMR: The Proton Framework

Causality: ¹H NMR provides the initial map of the proton environment. The chemical shift, integration, and coupling patterns allow us to identify distinct spin systems.

Predicted Spectrum:

-

~7.5-8.0 ppm (t, 1H, JHF ≈ 55-60 Hz): The proton of the N-CHF₂ group. Its triplet multiplicity arises from coupling to two equivalent fluorine atoms (²JHF).

-

~7.2 ppm (dd, 1H): Pyrrole H5 proton.

-

~7.0 ppm (dd, 1H): Pyrrole H3 proton.

-

~6.3 ppm (dd, 1H): Pyrrole H4 proton.

-

~12.0 ppm (br s, 1H): The acidic proton of the carboxylic acid group.

¹⁹F NMR: The Fluorine Signature

Causality: Given the presence of fluorine, ¹⁹F NMR is mandatory. It provides a clean, background-free window into the fluorine environment and confirms the H-F coupling observed in the ¹H spectrum. The large chemical shift dispersion of ¹⁹F NMR makes it highly sensitive to the local electronic environment[4].

Predicted Spectrum:

-

~ -90 to -130 ppm (d, 2F, JFH ≈ 55-60 Hz): The two equivalent fluorine atoms of the CHF₂ group, appearing as a doublet due to coupling with the single geminal proton (²JFH). The reference standard is typically CFCl₃[5].

¹³C NMR: The Carbon Backbone

Causality: ¹³C NMR confirms the number of unique carbon environments and, crucially, reveals the effect of fluorine coupling on the attached carbon.

Predicted Spectrum:

-

~165 ppm: Carboxylic acid carbonyl (C=O).

-

~110-135 ppm: Four distinct signals for the pyrrole ring carbons.

-

~115 ppm (t, ¹JCF ≈ 230-240 Hz): The carbon of the CHF₂ group. The large one-bond coupling to two fluorine atoms splits the signal into a characteristic triplet.

2D NMR: Connecting the Pieces

Causality: While 1D NMR identifies the fragments, 2D NMR shows how they are connected. A combination of COSY, HSQC, and HMBC experiments is essential for unambiguous assignment.

-

COSY (Correlation Spectroscopy): Identifies proton-proton couplings. We expect to see correlations between H3-H4 and H4-H5, confirming the pyrrole ring spin system.

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton directly to the carbon it is attached to. This allows for the unambiguous assignment of the protonated carbons (C3, C4, C5, and the CHF₂ carbon).

-

HMBC (Heteronuclear Multiple Bond Correlation): This is the key experiment for establishing the final structure by identifying 2- and 3-bond correlations between protons and carbons.

Caption: Key expected HMBC correlations for structure confirmation.

Critical HMBC Correlations for Isomer Confirmation:

-

CHF₂ Proton to C2 and C5: This is the most critical correlation. It proves the difluoromethyl group is attached to the nitrogen (N1), as it is 2 and 3 bonds away from these carbons, respectively.

-

H3 Proton to C2, C5, and COOH: Confirms the position of H3 relative to the carboxylic acid and the N-substituent.

-

H5 Proton to C3: Confirms the connectivity around the pyrrole ring.

Summary of Predicted NMR Data

| Assignment | ¹H δ (ppm), Mult. | ¹⁹F δ (ppm), Mult. | ¹³C δ (ppm), Mult. | Key HMBC Correlations |

| N-CH F₂ | ~7.7 (t, ²JHF≈58 Hz) | - | ~115 (t, ¹JCF≈235 Hz) | C2, C5 |

| N-CHF₂ | - | ~-120 (d, ²JFH≈58 Hz) | - | - |

| C OOH | - | - | ~165 | - |

| CH -3 | ~7.0 (dd) | - | ~118 | C2, C4, C5, COOH |

| CH -4 | ~6.3 (dd) | - | ~112 | C2, C3, C5 |

| CH -5 | ~7.2 (dd) | - | ~125 | C3, C4, N-CHF₂ |

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often preferred for carboxylic acids to ensure the acidic proton is observable. Add a small amount of an internal standard if quantitative analysis is needed (e.g., TMS).

-

Instrumentation: A high-field NMR spectrometer (e.g., Bruker Avance 500 MHz or higher) equipped with a multinuclear probe.

-

1D ¹H Acquisition:

-

Pulse Program: zg30

-

Spectral Width: ~16 ppm

-

Number of Scans: 16-64

-

Relaxation Delay (d1): 2 seconds

-

-

1D ¹⁹F Acquisition:

-

Pulse Program: zg30 (with fluorine frequency)

-

Spectral Width: ~250 ppm

-

Number of Scans: 64-128

-

Relaxation Delay (d1): 2 seconds

-

-

1D ¹³C Acquisition:

-

Pulse Program: zgpg30 (proton decoupled)

-

Spectral Width: ~220 ppm

-

Number of Scans: 1024 or more

-

Relaxation Delay (d1): 2 seconds

-

-

2D Acquisitions (COSY, HSQC, HMBC): Utilize standard, vendor-supplied pulse programs. Optimize parameters (spectral widths, number of increments, number of scans) based on the 1D spectra to achieve adequate resolution and signal-to-noise within a reasonable experiment time.

Part 4: Corroboration of Functional Groups with Vibrational Spectroscopy

Causality: Fourier-Transform Infrared (FTIR) spectroscopy is a rapid and effective method to confirm the presence of key functional groups predicted by the structure. It serves as a quick quality check and provides orthogonal data to the magnetic resonance techniques.

Predicted Spectrum:

-

3300-2500 cm⁻¹ (very broad): The characteristic O-H stretching vibration of a hydrogen-bonded carboxylic acid dimer[6].

-

~1710 cm⁻¹ (strong, sharp): The C=O stretching of the carboxylic acid[7].

-

~1100-1000 cm⁻¹ (strong): C-F stretching vibrations from the difluoromethyl group.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

-

Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal. No further preparation is needed.

-

Instrumentation: Any modern FTIR spectrometer equipped with an ATR accessory.

-

Data Acquisition:

-

Collect a background spectrum of the clean, empty ATR crystal.

-

Apply the sample to the crystal and ensure good contact using the pressure arm.

-

Collect the sample spectrum.

-

Scan Range: 4000-400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Number of Scans: 16-32

-

-

Data Analysis: The resulting spectrum should be background-corrected and displayed in terms of transmittance or absorbance. Identify key absorption bands and compare them to known functional group frequencies.

Part 5: The Gold Standard: Unambiguous Confirmation with X-ray Crystallography

Causality: While the combination of MS and NMR provides an exceptionally strong case for the proposed structure, it is still an interpretation of data. Single-crystal X-ray diffraction (XRD) is the only technique that provides a direct, three-dimensional image of the molecule in the solid state, revealing precise bond lengths, bond angles, and intermolecular interactions. It is considered the definitive proof of structure[8][9].

Expected Outcome: The XRD analysis should confirm the connectivity established by NMR. Furthermore, it will likely reveal that the molecules form hydrogen-bonded dimers in the crystal lattice, with two molecules linked via their carboxylic acid groups[10]. This observation would be consistent with the broad O-H stretch seen in the FTIR spectrum.

Experimental Protocol: Single-Crystal X-ray Diffraction

-

Crystal Growth: This is the most critical and often challenging step. High-quality single crystals are required.

-

Method: Slow evaporation is a common technique. Dissolve the compound to saturation in a suitable solvent or solvent system (e.g., ethyl acetate/hexanes, methanol, acetone).

-

Procedure: Loosely cover the vial and allow the solvent to evaporate over several days to weeks at room temperature or in a refrigerator.

-

-

Crystal Selection and Mounting: Select a well-formed, defect-free crystal under a microscope and mount it on a goniometer head.

-

Data Collection:

-

Instrumentation: A modern single-crystal X-ray diffractometer (e.g., Bruker D8 VENTURE).

-

Temperature: Data is typically collected at a low temperature (e.g., 100 K) to minimize thermal motion.

-

Procedure: The instrument rotates the crystal while irradiating it with a monochromatic X-ray beam, collecting a series of diffraction patterns.

-

-

Structure Solution and Refinement:

-

Specialized software (e.g., SHELX) is used to solve the phase problem and generate an initial electron density map.

-

The map is interpreted to build a molecular model, which is then refined against the experimental data to achieve the best possible fit. The final output is a complete 3D structure with all atomic coordinates.

-

Part 6: In Silico Validation via Computational Chemistry

Causality: To add a final layer of confidence and demonstrate a modern, comprehensive approach, we can compare our experimental NMR data to theoretical predictions from quantum chemical calculations. A strong correlation between the predicted and experimental chemical shifts serves as powerful evidence that the correct structure has been assigned[11][12].

Methodology: Density Functional Theory (DFT) calculations using the Gauge-Including Atomic Orbital (GIAO) method are the standard for predicting NMR chemical shifts[13].

Computational Protocol: DFT-GIAO NMR Prediction

-

Structure Input: Build the 3D structure of 1-(difluoromethyl)-1H-pyrrole-2-carboxylic acid in a molecular modeling program.

-

Geometry Optimization: Perform a geometry optimization calculation to find the lowest energy conformation of the molecule. A common level of theory is the B3LYP functional with a 6-31G(d) basis set.

-

NMR Calculation: Using the optimized geometry, perform a GIAO-NMR calculation at a higher level of theory (e.g., mPW1PW91/6-311+G(d,p)) in a continuum solvent model (e.g., PCM for DMSO) to simulate the experimental conditions.

-

Data Analysis: The calculation outputs absolute shielding tensors (σ). These are converted to chemical shifts (δ) using a reference compound (e.g., TMS) calculated at the same level of theory: δ_calc = σ_ref - σ_calc. Plot the calculated δ values against the experimental δ values. A linear fit with a high correlation coefficient (R² > 0.99) provides strong validation for the assignment.

Part 7: Ensuring Trustworthiness: A Note on Method Validation

For any analytical data intended to support drug development, the methods themselves must be validated to prove they are fit for purpose. This principle of trustworthiness is codified in regulatory guidelines such as ICH Q2(R1) and the newly revised Q2(R2)[14][15][16][17].

While a full validation is beyond the scope of initial structure elucidation, the described workflow is inherently self-validating through the use of orthogonal techniques. For instance:

-

Specificity: The combination of HRMS, ¹⁹F NMR, and unique HMBC correlations provides absolute specificity for the target structure over potential isomers.

-

Accuracy: HRMS confirms the elemental composition with high accuracy (<5 ppm).

-

Precision: Repeated measurements would demonstrate the precision of the methods.

Once the structure is confirmed, these methods would be formally validated for parameters like linearity, range, and robustness if they were to be used for quantitative assays or impurity testing in a regulated GxP environment[18][19][20].

Conclusion

The structure elucidation of 1-(difluoromethyl)-1H-pyrrole-2-carboxylic acid is a systematic process of hypothesis and verification. By integrating data from high-resolution mass spectrometry, a comprehensive suite of 1D and 2D NMR experiments, and vibrational spectroscopy, a confident structural assignment can be made. The critical HMBC correlation between the N-CHF₂ proton and the pyrrole ring carbons serves as the linchpin in confirming the correct isomer. This assignment is then irrefutably proven by single-crystal X-ray diffraction, the gold standard in structural chemistry, and can be further corroborated by computational predictions. This rigorous, multi-faceted approach ensures the scientific integrity required for advancing promising molecules in the research and drug development pipeline.

References

-

PubChem. Pyrrole-2-carboxylic acid. National Center for Biotechnology Information. [Link][1]

-

Zeng, Y., et al. (2007). 1H-Pyrrole-2-carboxylic acid. Acta Crystallographica Section E: Structure Reports Online, 63(Pt 11), o4286. [Link][10]

-

Prakash, G. K. S., et al. (2011). Synthesis of Difluoromethyl Ethers with Difluoromethyltriflate. Organic Letters, 13(10), 2548–2551. [Link][21]

-

NIST. 1H-Pyrrole-2-carboxylic acid. NIST Chemistry WebBook. [Link][22]

-

Baran, J., et al. (2004). Pyrrole-2-carboxylic Acid and Its Dimers: Molecular Structures and Vibrational Spectrum. The Journal of Physical Chemistry A, 108(15), 2989–2997. [Link][23]

-

Food and Drug Administration (FDA). (2014). Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link][14]

-

PubChem. 1-(difluoromethyl)-1h-pyrrole-2-carboxylic acid. National Center for Biotechnology Information. [Link][3]

-

European Medicines Agency (EMA). (1995). ICH Q2 (R1) Validation of analytical procedures: text and methodology. [Link][18]

-

Cheeseman, J. R., & Trucks, G. W. (Eds.). (2020). Recent Advances in Computational NMR Spectrum Prediction. Royal Society of Chemistry. [Link][13]

-

Elguero, J., et al. (2017). ¹⁹F-NMR Diastereotopic Signals in Two N-CHF₂ Derivatives of (4S,7R)-7,8,8-Trimethyl-4,5,6,7-tetrahydro-4,7-methano-2H-indazole. Molecules, 22(11), 1956. [Link][5]

-

Chemistry LibreTexts. (2024). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. [Link][7]

-

Zhang, Y., et al. (2023). Accurate Prediction of NMR Chemical Shifts: Integrating DFT Calculations with Three-Dimensional Graph Neural Networks. Journal of Chemical Information and Modeling, 63(22), 7132–7141. [Link][12]

-

University of Calgary. IR Spectroscopy Tutorial: Carboxylic Acids. [Link][6]

-

Woźniak, K., et al. (2004). Crystal and Molecular Structure of Pyrrole-2-carboxylic Acid; π-Electron Delocalization of Its Dimers—DFT and MP2 Calculations. The Journal of Physical Chemistry A, 108(27), 5815–5822. [Link][9]

-

Smith, B. C. (2018). The C=O Bond, Part III: Carboxylic Acids. Spectroscopy, 33(1), 14-21. [Link][24]

-

International Council for Harmonisation (ICH). (2023). Q2(R2) Validation of Analytical Procedures. [Link][16][17]

-

Sherry, A. D., & Waksal, S. (2013). New Frontiers and Developing Applications in 19F NMR. Journal of Magnetic Resonance, 233, 1-10. [Link][4]

-

Food and Drug Administration (FDA). (2023). Q14 Analytical Procedure Development. [Link]

-

Sandle, T. (2015). FDA issues revised guidance for analytical method validation. GMP Review, 14(3), 8-10. [Link][19]

-

Hu, Y., et al. (2024). Exploring the Frontiers of Computational NMR: Methods, Applications, and Challenges. Chemical Reviews. [Link][11]

-

Pharmatrain. (2022). ICH Q2 Validation of Analytical Procedures. [Link]

-

Guru of GxP. (2021). Analytical Method Development and Validation in Pharmaceuticals. [Link][20]

-

Food and Drug Administration (FDA). (2023). Q2(R2) Validation of Analytical Procedures. [Link][15]

Sources

- 1. Pyrrole-2-Carboxylic Acid | C5H5NO2 | CID 12473 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Pyrrole-2-carboxylic acid - Wikipedia [en.wikipedia.org]

- 3. PubChemLite - 1-(difluoromethyl)-1h-pyrrole-2-carboxylic acid (C6H5F2NO2) [pubchemlite.lcsb.uni.lu]

- 4. New Frontiers and Developing Applications in 19F NMR - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 19F‐NMR Diastereotopic Signals in Two N-CHF2 Derivatives of (4S,7R)-7,8,8-Trimethyl-4,5,6,7-tetrahydro-4,7-methano-2H-indazole [mdpi.com]

- 6. orgchemboulder.com [orgchemboulder.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. 1H-Pyrrole-2-carboxylic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Accurate Prediction of NMR Chemical Shifts: Integrating DFT Calculations with Three-Dimensional Graph Neural Networks - PMC [pmc.ncbi.nlm.nih.gov]

- 13. books.rsc.org [books.rsc.org]

- 14. fda.gov [fda.gov]

- 15. fda.gov [fda.gov]

- 16. ICH Official web site : ICH [ich.org]

- 17. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 18. ema.europa.eu [ema.europa.eu]

- 19. researchgate.net [researchgate.net]

- 20. resolvemass.ca [resolvemass.ca]

- 21. Synthesis of Difluoromethyl Ethers with Difluoromethyltriflate - PMC [pmc.ncbi.nlm.nih.gov]

- 22. 1H-Pyrrole-2-carboxylic acid [webbook.nist.gov]

- 23. pubs.acs.org [pubs.acs.org]

- 24. spectroscopyonline.com [spectroscopyonline.com]

An In-Depth Technical Guide to the Synthesis of N-Difluoromethyl Pyrrole Derivatives

Abstract

The introduction of the difluoromethyl (CF₂H) group onto the nitrogen atom of pyrrole rings represents a pivotal strategy in modern medicinal and agrochemical research. This modification can profoundly influence a molecule's lipophilicity, metabolic stability, and hydrogen bonding capabilities, making N-difluoromethyl pyrrole derivatives highly sought-after scaffolds in drug discovery. This technical guide provides a comprehensive overview of the primary synthetic methodologies for accessing these valuable compounds. We will delve into two principle strategies: the direct N-difluoromethylation of pre-existing pyrrole cores and the construction of the pyrrole ring with a pre-installed N-CF₂H moiety. This guide will offer in-depth mechanistic insights, field-proven experimental protocols, and a comparative analysis of current techniques to empower researchers, scientists, and drug development professionals in this dynamic area of fluorine chemistry.

Introduction: The Strategic Importance of the N-CF₂H Moiety in Pyrrole Chemistry

The pyrrole nucleus is a privileged scaffold, forming the core of a vast array of biologically active natural products and synthetic pharmaceuticals.[1] The strategic incorporation of fluorine-containing functional groups is a well-established approach to fine-tune the physicochemical and pharmacokinetic properties of lead compounds.[2] Among these, the N-difluoromethyl group has emerged as a particularly valuable substituent for several key reasons.

Physicochemical Properties of the Difluoromethyl Group

The difluoromethyl group is a unique bioisostere. It is more lipophilic than a methyl group and can act as a weak hydrogen bond donor, a property not observed in the analogous methyl or trifluoromethyl groups. This hydrogen bonding capability can lead to enhanced binding affinity to biological targets. Furthermore, the strong electron-withdrawing nature of the two fluorine atoms can modulate the electronic properties of the pyrrole ring, influencing its reactivity and metabolic stability.

The N-CF₂H Group as a Bioisostere

The N-CF₂H group can be considered a bioisostere of N-methyl or N-H groups. Its introduction can lead to improved metabolic stability by blocking sites susceptible to oxidative metabolism. This increased stability can translate to a longer in vivo half-life and improved pharmacokinetic profiles of drug candidates.

Applications in Medicinal Chemistry and Agrochemicals

The unique properties of the N-CF₂H group have led to its incorporation into a range of bioactive molecules. N-difluoromethylated heterocycles are prevalent in pharmaceuticals and agrochemicals, where they contribute to enhanced efficacy and desirable ADME (absorption, distribution, metabolism, and excretion) properties.[2] The development of efficient and scalable synthetic routes to N-difluoromethyl pyrroles is therefore a critical endeavor for the advancement of new therapeutic and crop protection agents.

Synthetic Strategies for N-Difluoromethyl Pyrrole Derivatives

The synthesis of N-difluoromethyl pyrroles can be broadly categorized into two main approaches: the direct functionalization of a pre-formed pyrrole ring and the construction of the pyrrole ring with the N-CF₂H group already in place.

Strategy 1: Direct N-Difluoromethylation of Pre-formed Pyrroles

Direct N-difluoromethylation of pyrroles offers the advantage of late-stage functionalization, allowing for the modification of complex pyrrole-containing molecules. Radical-based methods have proven to be particularly effective for this transformation.

Radical difluoromethylation has become a prominent strategy due to the availability of stable radical precursors and the mild reaction conditions often employed.[3][4]

-

Mechanism Deep Dive: Generation and Reaction of the CF₂H Radical

The core of this methodology lies in the generation of the difluoromethyl radical (•CF₂H). A common approach involves the single-electron reduction of a suitable precursor. For instance, photoredox catalysis can be employed to excite a photocatalyst, which then reduces a difluoromethylating agent to generate the •CF₂H radical.[5] This radical, being nucleophilic in character, can then readily attack the electron-deficient nitrogen atom of a pyrrole salt or a protonated pyrrole. The resulting radical adduct can then be oxidized and deprotonated to afford the N-difluoromethylated pyrrole.

-

Key Reagents and Initiators

Several reagents have been developed for the generation of the •CF₂H radical. A notable example is zinc difluoromethanesulfinate (Zn(SO₂CF₂H)₂), which can generate the •CF₂H radical upon treatment with an oxidant such as tert-butyl hydroperoxide (t-BuOOH). More recently, photoredox catalysis has enabled the use of reagents like sodium difluoromethanesulfinate (NaSO₂CF₂H) under mild, visible-light irradiation.[5]

| Reagent | Initiator/Catalyst | Typical Conditions | Advantages | Disadvantages |

| Zn(SO₂CF₂H)₂ | t-BuOOH | Organic solvent, rt to 60 °C | Commercially available, good yields | Requires stoichiometric oxidant |

| NaSO₂CF₂H | Photocatalyst (e.g., Eosin Y), Visible Light | Acetonitrile, rt | Mild conditions, green oxidant (O₂) | Requires photochemical setup |

| BrCF₂CO₂Et | Photocatalyst, Visible Light | Organic solvent, rt | Readily available | May require subsequent decarboxylation |

-

Protocol Example: Photocatalytic N-Difluoromethylation of Pyrrole

This protocol is a representative example and may require optimization for specific substrates.

-

Reaction Setup: To an oven-dried Schlenk tube, add pyrrole (1.0 mmol), sodium difluoromethanesulfinate (1.5 mmol), and the photocatalyst (e.g., Eosin Y, 1-5 mol%).

-

Solvent Addition: Add anhydrous acetonitrile (5 mL) via syringe.

-

Degassing: Subject the mixture to three freeze-pump-thaw cycles to remove dissolved oxygen.

-

Reaction: Irradiate the reaction mixture with a blue LED lamp at room temperature with vigorous stirring. Monitor the reaction progress by TLC or GC-MS.

-

Work-up: Upon completion, quench the reaction with water and extract with a suitable organic solvent (e.g., ethyl acetate).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, concentrate under reduced pressure, and purify the crude product by flash column chromatography on silica gel.

Strategy 2: Pyrrole Ring Construction with a Pre-Installed N-CF₂H Group

This approach involves the synthesis of the pyrrole ring from acyclic precursors, one of which already contains the N-difluoromethyl group. The Paal-Knorr synthesis is the most prominent example of this strategy.[1][6][7][8]

The Paal-Knorr synthesis involves the condensation of a 1,4-dicarbonyl compound with a primary amine.[6][7][8] To synthesize N-difluoromethyl pyrroles, difluoromethylamine (H₂NCF₂H) or a synthetic equivalent is required. Due to the instability of free difluoromethylamine, it is often generated in situ or used as a more stable salt, such as difluoromethylamine hydrochloride.

-

Mechanism Deep Dive: Paal-Knorr Synthesis

The reaction proceeds via the initial formation of a hemiaminal by the nucleophilic attack of the primary amine on one of the carbonyl groups of the 1,4-dicarbonyl compound. Subsequent intramolecular cyclization via attack of the nitrogen on the second carbonyl group forms a five-membered ring intermediate. Dehydration of this intermediate then leads to the formation of the aromatic pyrrole ring. The cyclization step is often the rate-determining step.[6][9]

-

Protocol Example: Paal-Knorr Synthesis of 1-(Difluoromethyl)-2,5-dimethyl-1H-pyrrole

This protocol is a representative example and may require optimization.

-

Preparation of Difluoromethylamine Solution: In a separate flask, carefully neutralize difluoromethylamine hydrochloride with a suitable base (e.g., triethylamine) in a solvent like ethanol at 0 °C.

-

Reaction Setup: To a round-bottom flask, add 2,5-hexanedione (1.0 mmol) and a catalytic amount of a weak acid (e.g., acetic acid, 10 mol%).

-

Amine Addition: Slowly add the freshly prepared solution of difluoromethylamine to the reaction flask at room temperature.

-

Reaction: Heat the reaction mixture to reflux and monitor the progress by TLC or GC-MS.

-

Work-up: After the reaction is complete, cool the mixture to room temperature, dilute with water, and extract with an organic solvent (e.g., diethyl ether).

-

Purification: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, concentrate under reduced pressure, and purify the residue by column chromatography to afford the desired N-difluoromethyl pyrrole.

Characterization of N-Difluoromethyl Pyrrole Derivatives

The structural elucidation of N-difluoromethyl pyrrole derivatives relies on a combination of spectroscopic techniques.

NMR Spectroscopy (¹H, ¹³C, ¹⁹F)

-

¹H NMR: The proton of the N-CF₂H group typically appears as a triplet with a large coupling constant (²JHF) in the range of 50-60 Hz. The chemical shift of this proton is usually found in the downfield region.

-

¹³C NMR: The carbon of the N-CF₂H group appears as a triplet in the proton-decoupled ¹³C NMR spectrum due to coupling with the two fluorine atoms (¹JCF).

-

¹⁹F NMR: ¹⁹F NMR is a powerful tool for characterizing these compounds. The N-CF₂H group gives rise to a doublet in the proton-coupled ¹⁹F NMR spectrum, which collapses to a singlet upon proton decoupling. The chemical shift is characteristic of a difluoromethyl group attached to a nitrogen atom.

Mass Spectrometry

The mass spectra of N-difluoromethyl pyrroles will show a molecular ion peak corresponding to the mass of the compound. The fragmentation patterns can be influenced by the substituents on the pyrrole ring.[10][11] Common fragmentation pathways may involve the loss of the difluoromethyl group or cleavage of the pyrrole ring.

Challenges and Future Outlook

While significant progress has been made in the synthesis of N-difluoromethyl pyrroles, challenges remain.

Regioselectivity in Direct Difluoromethylation

For unsymmetrical pyrroles, achieving high regioselectivity in direct N-difluoromethylation can be challenging, and mixtures of isomers may be obtained. Further development of more selective catalytic systems is needed.

Scalability of Synthetic Routes

The scalability of some of the reported methods, particularly those involving photoredox catalysis, can be a concern for industrial applications. The development of flow chemistry approaches may help to address this issue.

Emerging Trends and Novel Reagents

The development of new, more efficient, and user-friendly difluoromethylating reagents is an active area of research. Electrophilic difluoromethylating agents and novel radical precursors are continuously being explored to expand the scope and applicability of N-difluoromethylation reactions.

Conclusion

The synthesis of N-difluoromethyl pyrrole derivatives is a rapidly evolving field with significant implications for drug discovery and development. Both direct N-difluoromethylation of pre-formed pyrroles and the construction of the pyrrole ring via methods like the Paal-Knorr synthesis offer viable pathways to these important molecules. The choice of synthetic strategy will depend on the specific target molecule, the availability of starting materials, and the desired scale of the synthesis. The continued development of novel reagents and methodologies will undoubtedly lead to even more efficient and versatile approaches for the synthesis of this valuable class of compounds, further empowering the creation of next-generation pharmaceuticals and agrochemicals.

References

-

Shi, L., An, D., & Mei, G. J. (2022). Difluoromethylation of heterocycles via a radical process. Organic Chemistry Frontiers, 9(15), 4192-4208. [Link]

- Wei, Y., et al. (2023). Promoting Photocatalytic Direct C–H Difluoromethylation of Heterocycles using Synergistic Dual-Active-Centered Covalent Organic Frameworks.

- Baran, P. S., et al. (2011). A New Reagent for Direct Difluoromethylation. Journal of the American Chemical Society, 133(47), 19042-19045.

- Kaur, R., et al. (2017). Recent synthetic and medicinal perspectives of pyrroles: An overview. Journal of Pharmaceutical Chemistry & Chemical Science, 1(1), 17-32.

- Paal-Knorr synthesis of pyrroles. (2018). RGM College Of Engineering and Technology.

-

Reaction mechanism for the Paal-Knorr reaction of hexane-2,5-dione and butan-1-amine to 1-butyl-2,5-dimethyl-1H-pyrrole and water side product, as described in the literature. (n.d.). ResearchGate. Retrieved from [Link]

-

Paal–Knorr synthesis. (n.d.). In Wikipedia. Retrieved from [Link]

-

Paal-Knorr Synthesis of Pyrrole: Complete mechanistic description. (2020, January 4). YouTube. Retrieved from [Link]

-

Paal-Knorr Pyrrole Synthesis. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

-

Shi, L., An, D., & Mei, G. (2022). Difluoromethylation of heterocycles via a radical process. Organic Chemistry Frontiers, 9(15), 4192-4208. [Link]

- Petko, K. I., & Filatov, A. (2022). N-Difluoromethylindazoles. Journal of Fluorine Chemistry, 255-256, 110003.

-

Elguero, J., et al. (2019). 19F-NMR Diastereotopic Signals in Two N-CHF2 Derivatives of (4S,7R)-7,8,8-Trimethyl-4,5,6,7-tetrahydro-4,7-methano-2H-indazole. Molecules, 24(18), 3326. [Link]

-

End-to-end continuous flow synthesis and purification of diphenhydramine hydrochloride featuring atom economy, in-line separation, and flow of molten ammonium salts. (2016). Chemical Science, 7(12), 7076-7081. [Link]

-

Liu, W., et al. (2013). Fragmentation Pathways of 2-substituted Pyrrole Derivatives Using Electrospray Ionization Ion Trap and Electrospray Ionization Quadrupole Time-Of-Flight Mass Spectrometry. Rapid Communications in Mass Spectrometry, 27(21), 2457-2464. [Link]

- Liu, W., et al. (2010). Characteristic fragmentation behavior of 5-[1-aryl- 1H-pyrrol-2-yl]-1H-tetrazole by electrospray ionization tandem mass spectrometry. Life Science Journal, 7(4), 1-5.

-

Zhang, W., et al. (2020). Direct C–H difluoromethylation of heterocycles via organic photoredox catalysis. Nature Communications, 11(1), 638. [Link]

Sources

- 1. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]

- 2. Difluoromethylation of heterocycles via a radical process - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 3. scispace.com [scispace.com]

- 4. researchgate.net [researchgate.net]

- 5. Photocatalytic fluoroalkyl radical-initiated construction of fluorinated heterocycles: mechanisms and applications - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. rgmcet.edu.in [rgmcet.edu.in]

- 8. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]

- 9. researchgate.net [researchgate.net]

- 10. Fragmentation pathways of 2-substituted pyrrole derivatives using electrospray ionization ion trap and electrospray ionization quadrupole time-of-flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. lifesciencesite.com [lifesciencesite.com]

A Technical Guide to the Spectroscopic Characterization of 1-(Difluoromethyl)-1H-pyrrole-2-carboxylic acid

An In-Depth Analysis for Researchers, Scientists, and Drug Development Professionals

Introduction

1-(Difluoromethyl)-1H-pyrrole-2-carboxylic acid is a heterocyclic compound of significant interest in medicinal chemistry and drug development. The incorporation of a difluoromethyl (-CHF2) group into organic molecules can profoundly alter their physicochemical properties, such as lipophilicity, metabolic stability, and binding interactions with biological targets. The difluoromethyl group is often considered a bioisostere of hydroxyl, thiol, or amino groups, capable of acting as a lipophilic hydrogen bond donor. As such, the precise structural elucidation of novel pyrrole derivatives like this is paramount for advancing drug discovery programs.

This technical guide provides a comprehensive analysis of the expected spectroscopic data for 1-(difluoromethyl)-1H-pyrrole-2-carboxylic acid. As of the time of this writing, experimental spectroscopic data for this specific molecule is not widely available in the public domain. Therefore, this guide will leverage a predictive approach, grounded in the established spectroscopic data of the parent compound, pyrrole-2-carboxylic acid, and authoritative principles governing the spectroscopic behavior of difluoromethylated organic compounds. The insights provided herein are intended to serve as a robust reference for researchers synthesizing or working with this molecule, enabling its unambiguous identification and characterization.

Predicted Spectroscopic Data Summary

The following table summarizes the predicted key spectroscopic data for 1-(difluoromethyl)-1H-pyrrole-2-carboxylic acid. This data is derived from the analysis of its parent compound and the known effects of N-difluoromethyl substitution.

| Spectroscopic Technique | Predicted Key Data |

| ¹H NMR | -CHF₂ : Triplet, ~7.0-8.0 ppm; Pyrrole Protons : Doublets of doublets, ~6.0-7.5 ppm; -COOH : Broad singlet, >10 ppm |

| ¹³C NMR | -CHF₂ : Triplet, ~110-120 ppm; Pyrrole Carbons : ~110-130 ppm; C=O : ~160-170 ppm |

| ¹⁹F NMR | Doublet of multiplets, ~ -90 to -120 ppm |

| IR Spectroscopy | O-H (acid) : 2500-3300 cm⁻¹ (broad); C=O (acid) : 1680-1710 cm⁻¹; C-F : 1000-1100 cm⁻¹ |

| Mass Spectrometry (EI) | Molecular Ion (M⁺) : m/z 161; Key Fragments : m/z 116 ([M-COOH]⁺), m/z 94 ([M-CHF₂-CO]⁺), m/z 67 ([C₄H₄N]⁺) |

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Detailed Predictive Analysis

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For 1-(difluoromethyl)-1H-pyrrole-2-carboxylic acid, a combination of ¹H, ¹³C, and ¹⁹F NMR would be essential for its complete characterization.

Baseline Data: NMR Spectra of Pyrrole-2-carboxylic Acid

To predict the spectrum of the target molecule, we first consider the known NMR data for its parent, pyrrole-2-carboxylic acid. In a typical deuterated solvent like DMSO-d₆, the approximate chemical shifts are:

-

¹H NMR : ~12.5 ppm (br s, 1H, COOH), ~11.8 ppm (br s, 1H, NH), ~6.9 ppm (m, 1H, H5), ~6.8 ppm (m, 1H, H3), ~6.1 ppm (m, 1H, H4).

-

¹³C NMR : ~162 ppm (C=O), ~127 ppm (C2), ~122 ppm (C5), ~115 ppm (C3), ~109 ppm (C4).

Predicted ¹H NMR Spectrum of 1-(Difluoromethyl)-1H-pyrrole-2-carboxylic acid

The introduction of the electron-withdrawing difluoromethyl group at the N1 position will induce significant changes in the ¹H NMR spectrum:

-

-CHF₂ Proton : The proton of the difluoromethyl group is expected to appear as a triplet due to coupling with the two equivalent fluorine atoms (¹JH-F ≈ 50-60 Hz). Its chemical shift will be significantly downfield, likely in the range of 7.0-8.0 ppm, due to the strong deshielding effect of the adjacent fluorine atoms and the pyrrole ring.

-

Pyrrole Protons : The electron-withdrawing nature of the -CHF₂ group will deshield all the pyrrole protons, shifting them downfield compared to the parent compound. The relative order of the chemical shifts (H5 > H3 > H4) is expected to be maintained. Further coupling with the fluorine atoms of the -CHF₂ group (through-space or through-bond) might be observed, leading to more complex splitting patterns (e.g., doublets of doublets or triplets).

-

Carboxylic Acid Proton : The -COOH proton will remain a broad singlet at a very downfield chemical shift, typically above 10 ppm.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will also exhibit characteristic features:

-

-CHF₂ Carbon : The carbon of the difluoromethyl group will appear as a triplet due to one-bond coupling with the two fluorine atoms (¹JC-F ≈ 230-250 Hz). Its chemical shift is predicted to be in the range of 110-120 ppm.

-

Pyrrole Carbons : All pyrrole carbons will experience a downfield shift due to the electron-withdrawing effect of the N-substituent. The C2 and C5 carbons, being closest to the nitrogen, will be most affected. Two-bond C-F coupling (²JC-F) may also be observed for the C2 and C5 carbons, leading to further splitting of these signals.

-

Carbonyl Carbon : The chemical shift of the carboxylic acid carbonyl carbon is not expected to change significantly and should remain in the 160-170 ppm region.

Predicted ¹⁹F NMR Spectrum

¹⁹F NMR would provide definitive evidence for the presence of the -CHF₂ group. A single signal is expected, which would be split into a doublet by the adjacent proton (¹JF-H ≈ 50-60 Hz). This signal is likely to appear in the region of -90 to -120 ppm (relative to CFCl₃). Further smaller couplings to the pyrrole protons may also be resolved.

Experimental Protocol for NMR Data Acquisition

-

Sample Preparation : Dissolve 5-10 mg of the solid sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or acetone-d₆) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved.

-

Instrument Setup : The data should be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher) to ensure adequate signal dispersion.

-

¹H NMR Acquisition :

-

Tune and match the probe for the ¹H frequency.

-

Acquire a standard one-pulse ¹H spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Integrate the signals and determine the chemical shifts relative to the residual solvent peak or an internal standard (e.g., TMS).

-

-

¹³C NMR Acquisition :

-

Tune and match the probe for the ¹³C frequency.

-

Acquire a proton-decoupled ¹³C spectrum. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

-

Consider performing a DEPT (Distortionless Enhancement by Polarization Transfer) experiment to aid in the assignment of CH, CH₂, and CH₃ signals.

-

-

¹⁹F NMR Acquisition :

-

Tune and match the probe for the ¹⁹F frequency.

-

Acquire a proton-coupled ¹⁹F spectrum to observe the H-F coupling.

-

-